molecular formula C17H11FO2 B6364601 2-Fluoro-5-(naphthalen-2-YL)benzoic acid CAS No. 1184580-80-0

2-Fluoro-5-(naphthalen-2-YL)benzoic acid

Cat. No.: B6364601
CAS No.: 1184580-80-0
M. Wt: 266.27 g/mol
InChI Key: OCTWVVAVPUDEFR-UHFFFAOYSA-N
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Description

2-Fluoro-5-(naphthalen-2-YL)benzoic acid is a fluorinated benzoic acid derivative featuring a naphthalen-2-yl substituent at the 5-position and a fluorine atom at the 2-position of the benzene ring. The naphthalene moiety may enhance lipophilicity and π-π stacking interactions, making it valuable for drug design .

Properties

IUPAC Name

2-fluoro-5-naphthalen-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO2/c18-16-8-7-14(10-15(16)17(19)20)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTWVVAVPUDEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681161
Record name 2-Fluoro-5-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184580-80-0
Record name 2-Fluoro-5-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(naphthalen-2-yl)benzoic acid typically involves the introduction of a fluorine atom and a naphthalene group onto a benzoic acid framework. One common method involves the nucleophilic aromatic substitution (SNAr) reaction, where a fluorine atom is introduced into the aromatic ring. The reaction conditions often require the use of a strong base and a polar aprotic solvent to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds that are subsequently reacted to form the final product. The specific methods and conditions can vary depending on the desired purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(naphthalen-2-yl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The aromatic rings can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: The naphthalene group can engage in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions typically require specific solvents and temperature conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce quinones or other oxidized species.

Scientific Research Applications

2-Fluoro-5-(naphthalen-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for bioimaging and sensing applications.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Fluoro-5-(naphthalen-2-yl)benzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (5-position) Molecular Formula Molecular Weight Key Properties
2-Fluoro-5-(naphthalen-2-YL)benzoic acid Naphthalen-2-yl C₁₇H₁₁FO₂ 282.27 (calc.) High lipophilicity (predicted)
2-Fluoro-5-(trifluoromethyl)benzoic acid CF₃ C₈H₄F₄O₂ 208.11 Off-white crystal; 98% purity
2-Fluoro-5-formylbenzoic acid CHO C₈H₅FO₃ 168.12 High solubility in polar solvents
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid Phthalazinone-methyl C₁₆H₁₁FN₂O₃ 298.27 Melting point: ~122–124°C (analog)

Key Observations :

  • Fluorine at the 2-position enhances metabolic stability and electron-withdrawing effects across all analogs .

Key Observations :

  • Dual inhibitors (e.g., compound 18 ) highlight the versatility of 2-fluoro-benzoic acid scaffolds in targeting multiple pathways.

Key Observations :

  • The target compound may be synthesized via coupling reactions (e.g., HATU-mediated ) or transition-metal catalysis (e.g., Ru ), similar to its analogs.

Toxicity and QSTR Predictions

  • Quantitative structure-toxicity relationship (QSTR) models for benzoic acids indicate that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice .

Biological Activity

Structural Features and Implications

2-Fluoro-5-(naphthalen-2-YL)benzoic acid contains several key structural elements that contribute to its potential biological activity:

  • Carboxylic acid group: This functional group is known for its ability to form hydrogen bonds and interact with protein targets .
  • Fluorine substituent: Fluorine often enhances metabolic stability and lipophilicity in drug molecules .
  • Naphthalene moiety: This group can participate in π-π stacking interactions with aromatic amino acid residues in proteins.

Potential Biological Activities

Based on structurally similar compounds, this compound may exhibit the following biological activities:

1. Anti-inflammatory Properties

Benzoic acid derivatives have shown anti-inflammatory effects in various studies. The presence of the fluorine atom may enhance this activity .

2. Enzyme Inhibition

The compound's structure suggests potential enzyme inhibitory activity, particularly against cyclooxygenase (COX) enzymes.

3. Antimicrobial Activity

Some naphthoquinone derivatives have demonstrated antimicrobial properties. While this compound is not a naphthoquinone, its structural similarity suggests potential antimicrobial activity .

Comparative Analysis

To better understand the potential biological activity of this compound, we can compare it to similar compounds:

CompoundStructureBiological Activity
This compoundC17H11FO2Potential anti-inflammatory, enzyme inhibitory, and antimicrobial activities
2-(2,3-Dichlorophenyl)-5-methoxybenzoic acidC14H10Cl2O3Anti-inflammatory, potential anticancer properties
PhenylaminonaphthoquinonesVariesAntimalarial activity, particularly against chloroquine-resistant strains

Molecular Docking Studies

While specific docking studies for this compound are not available, studies on similar compounds provide insights:

  • Phenylaminonaphthoquinones showed strong binding interactions with clumping factor A, a virulence factor of Staphylococcus aureus .
  • 2,5-substituted benzoic acid derivatives demonstrated binding to anti-apoptotic proteins Mcl-1 and Bfl-1 .

These findings suggest that this compound may also interact with similar protein targets.

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